molecular formula C11H13ClN2O2 B15354290 (2-Amino-4-chloro-phenyl)-morpholin-4-yl-methanone

(2-Amino-4-chloro-phenyl)-morpholin-4-yl-methanone

Cat. No.: B15354290
M. Wt: 240.68 g/mol
InChI Key: SHMSWAVVSXAJTM-UHFFFAOYSA-N
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Description

(2-amino-4-chlorophenyl)-morpholin-4-ylmethanone:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-4-chlorophenyl)-morpholin-4-ylmethanone typically involves the following steps:

  • Bromination: : The starting material, 2-amino-4-chlorobenzene, undergoes bromination to introduce a bromine atom at the ortho position.

  • Nucleophilic Substitution: : The brominated compound is then reacted with morpholine in the presence of a base, such as potassium carbonate, to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

(2-amino-4-chlorophenyl)-morpholin-4-ylmethanone: can undergo various types of chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group, resulting in the formation of 2-amino-4-chloro-3-nitrophenyl)-morpholin-4-ylmethanone .

  • Reduction: : The nitro group, if present, can be reduced to an amine group, yielding 2-amino-4-chloro-3-aminophenyl)-morpholin-4-ylmethanone .

  • Substitution: : The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups, to form different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: : Various nucleophiles, such as sodium hydroxide (NaOH) and alkyl halides, can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Nitro derivatives

  • Reduction: : Amine derivatives

  • Substitution: : Hydroxyl or alkyl derivatives

Scientific Research Applications

(2-amino-4-chlorophenyl)-morpholin-4-ylmethanone: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: : The compound may exhibit biological activity, such as antimicrobial or antifungal properties.

  • Medicine: : It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infections or inflammatory conditions.

  • Industry: : It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-amino-4-chlorophenyl)-morpholin-4-ylmethanone exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

(2-amino-4-chlorophenyl)-morpholin-4-ylmethanone: can be compared with other similar compounds, such as 2-amino-4-chlorophenyl)-morpholin-4-ylmethanol and 2-amino-4-chlorophenyl)-morpholin-4-ylmethane . These compounds differ in their functional groups and may exhibit different chemical and biological properties. The uniqueness of (2-amino-4-chlorophenyl)-morpholin-4-ylmethanone lies in its specific combination of functional groups, which can influence its reactivity and biological activity.

List of Similar Compounds

  • 2-amino-4-chlorophenyl)-morpholin-4-ylmethanol

  • 2-amino-4-chlorophenyl)-morpholin-4-ylmethane

  • 2-amino-4-chlorophenyl)-morpholin-4-ylmethanone

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

(2-amino-4-chlorophenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H13ClN2O2/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2

InChI Key

SHMSWAVVSXAJTM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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